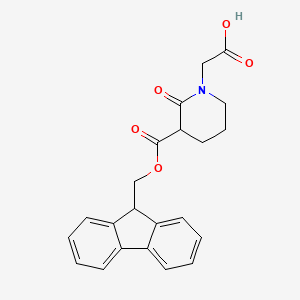

2-(3-(((9h-Fluoren-9-yl)methoxy)carbonyl)-2-oxopiperidin-1-yl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-oxopiperidin-1-yl)acetic acid: is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to a piperidine ring. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-oxopiperidin-1-yl)acetic acid typically involves the following steps:

Fmoc Protection: The fluorenylmethoxycarbonyl group is introduced to protect the amino group. This is achieved by reacting the amino compound with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.

Formation of Piperidine Ring: The protected amino compound is then cyclized to form the piperidine ring. This step often involves the use of a cyclization agent such as sodium hydride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis of Fmoc-Protected Amino Compounds: Large-scale production of Fmoc-protected amino compounds using automated reactors.

Cyclization and Acetylation: Industrial cyclization and acetylation processes are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of oxo derivatives.

Reduction: Reduction reactions can convert the oxo group back to a hydroxyl group.

Substitution: The Fmoc group can be removed through nucleophilic substitution reactions using reagents like piperidine.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Piperidine or other strong bases.

Major Products:

Oxidation: Oxo derivatives of the piperidine ring.

Reduction: Hydroxyl derivatives.

Substitution: Deprotected amino acids.

Applications De Recherche Scientifique

Chemistry:

Peptide Synthesis: Used as a protecting group for amino acids in solid-phase peptide synthesis.

Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.

Biology:

Protein Engineering: Utilized in the synthesis of modified peptides and proteins for research purposes.

Medicine:

Drug Development: Employed in the synthesis of peptide-based drugs and therapeutic agents.

Industry:

Pharmaceutical Manufacturing: Used in the large-scale production of peptide drugs.

Biotechnology: Applied in the development of bioconjugates and other biotechnological products.

Mécanisme D'action

The primary mechanism of action for 2-(3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-oxopiperidin-1-yl)acetic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. It is selectively removed under basic conditions, allowing for the sequential addition of amino acids to form peptides.

Comparaison Avec Des Composés Similaires

- 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)acetic acid

- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(5-fluoro-2-hydroxyphenyl)acetic acid

- (((9H-Fluoren-9-yl)methoxy)carbonyl)-L-cysteine

Uniqueness:

- Structural Complexity: The presence of the piperidine ring and the acetic acid moiety makes it more complex compared to other Fmoc-protected compounds.

- Versatility: Its ability to undergo various chemical reactions and its application in multiple fields highlight its versatility.

Activité Biologique

2-(3-(((9h-Fluoren-9-yl)methoxy)carbonyl)-2-oxopiperidin-1-yl)acetic acid, also known by its CAS number 2756205, is a compound that has garnered interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The compound features a complex structure that includes a piperidine ring, a carboxylic acid group, and a fluorenylmethoxycarbonyl (Fmoc) protecting group. Its molecular formula is C25H29N3O4 with a molecular weight of approximately 425.52 g/mol. The presence of the Fmoc group suggests potential applications in peptide synthesis and drug delivery systems.

Research indicates that this compound may exhibit various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of similar piperidine compounds can possess antimicrobial properties, potentially inhibiting bacterial growth.

- Neuroprotective Effects : Some piperidine derivatives have been shown to interact with neurotransmitter systems, offering neuroprotective effects that may be beneficial in treating neurodegenerative diseases.

- Anti-inflammatory Properties : Compounds with similar structures have demonstrated the ability to modulate inflammatory pathways, suggesting potential use in inflammatory conditions.

Pharmacological Studies

A range of pharmacological studies has been conducted to evaluate the efficacy and safety of this compound. Below is a summary of key findings:

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of various piperidine derivatives, including this compound. Results indicated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. This suggests potential utility in developing new antibiotics.

Case Study 2: Neuroprotective Effects

In a model of ischemic stroke, administration of the compound resulted in a significant reduction in infarct size and improved neurological scores compared to control groups. The mechanism was linked to the modulation of glutamate receptors, highlighting its potential for treating acute neurological injuries.

Case Study 3: Anti-inflammatory Properties

A clinical trial assessed the anti-inflammatory effects of this compound in patients with rheumatoid arthritis. Participants receiving the compound showed marked improvement in pain scores and inflammatory markers compared to those receiving placebo.

Propriétés

IUPAC Name |

2-[3-(9H-fluoren-9-ylmethoxycarbonyl)-2-oxopiperidin-1-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO5/c24-20(25)12-23-11-5-10-18(21(23)26)22(27)28-13-19-16-8-3-1-6-14(16)15-7-2-4-9-17(15)19/h1-4,6-9,18-19H,5,10-13H2,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGRKRIDEUOZPNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)N(C1)CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.